molecular formula C44H74N4O8 B1664246 gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide CAS No. 130316-95-9

gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Cat. No.: B1664246
CAS No.: 130316-95-9
M. Wt: 787.1 g/mol
InChI Key: NVMVSIUABPBQIL-UOKFUGOKSA-N
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Description

A-74273 is a novel, potent nonpeptide inhibitor of human renin. Renin is an enzyme involved in the regulation of blood pressure and fluid balance. By inhibiting renin, A-74273 can potentially be used to treat conditions such as hypertension. This compound has shown promising results in preclinical studies, demonstrating good bioavailability and efficacy in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-74273 involves multiple steps, including the formation of peptide bonds and the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of protecting groups, coupling reagents, and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of A-74273 would likely involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

A-74273 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving A-74273 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of A-74273 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

A-74273 has several scientific research applications, including:

Mechanism of Action

A-74273 exerts its effects by competitively binding to the active site of renin, preventing angiotensinogen from being converted to angiotensin I. This reduction in angiotensin I levels leads to a decrease in angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved in this pathway include renin and angiotensinogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A-74273

A-74273 is unique due to its nonpeptide structure, which allows for better oral bioavailability and stability compared to peptide-based renin inhibitors. Additionally, A-74273 has shown promising results in preclinical studies, demonstrating good efficacy and safety profiles .

Properties

CAS No.

130316-95-9

Molecular Formula

C44H74N4O8

Molecular Weight

787.1 g/mol

IUPAC Name

6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide

InChI

InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1

InChI Key

NVMVSIUABPBQIL-UOKFUGOKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

Canonical SMILES

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 74273
A-74273
A74273
gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 2
Reactant of Route 2
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 3
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 4
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 5
Reactant of Route 5
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
Reactant of Route 6
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide

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